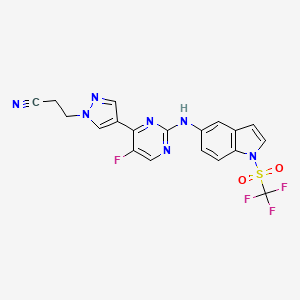
Jak2/tyk2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TYK2 inhibitor 14l, also known as “Sotyktu” or “Deucravacitinib,” is a groundbreaking compound in the treatment of immune-mediated diseases. It is the world’s first and currently the only approved tyrosine kinase 2 (TYK2) inhibitor. By selectively targeting TYK2 through a unique “allosteric inhibition” mechanism, it modulates key cytokine signaling pathways involved in diseases like psoriasis and inflammatory bowel disease .
Preparation Methods
The synthesis of TYK2 inhibitor 14l involves a spirocyclic scaffold system based on reported selective TYK2 inhibitor 14l. The compound exhibits excellent potency against TYK2/JAK1 kinases, with IC50 values of 6 nM and 37 nM, respectively. Notably, its selectivity over JAK2 exceeds 23-fold. In an acute ulcerative colitis model, TYK2 inhibitor 14l demonstrates better metabolic stability and more effective anti-inflammatory properties than tofacitinib .
Chemical Reactions Analysis
TYK2 inhibitor 14l’s chemical reactivity involves interactions with TYK2, which mediates signaling for interleukin (IL)-23, IL-12, and type I interferon (IFN). These cytokines play crucial roles in immune-mediated diseases. The compound’s unique allosteric binding inhibits TYK2 activation, specifically targeting these pathways without affecting JAK1, JAK2, or JAK3. Common reagents and conditions used in its synthesis are not explicitly reported, but its selectivity profile suggests precise modulation of TYK2 .
Scientific Research Applications
TYK2 inhibitor 14l has promising applications across various fields:
Dermatology: In psoriasis treatment, it significantly benefits patients with moderate to severe plaque psoriasis, including scalp involvement .
Immunology: By preventing IFNα-induced β cell HLA class I up-regulation, it may have implications in autoimmune diabetes research .
Inflammatory Bowel Disease: TYK2 inhibitor 14l shows potential in ulcerative colitis models .
Mechanism of Action
TYK2 is a key kinase in the IL-23/Th17 axis, implicated in psoriasis pathogenesis. TYK2 inhibitor 14l’s allosteric inhibition specifically targets this pathway, blocking IL-23, IL-12, and IFN signaling. Its safety profile and efficacy in clinical trials support its mechanism of action .
Comparison with Similar Compounds
TYK2 inhibitor 14l stands out due to its unique allosteric binding and selectivity. While other JAK inhibitors (such as tofacitinib) broadly affect immune signaling, TYK2 inhibitor 14l offers a more precise approach . Similar compounds include other JAK inhibitors like baricitinib and upadacitinib.
Properties
Molecular Formula |
C19H13F4N7O2S |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
3-[4-[5-fluoro-2-[[1-(trifluoromethylsulfonyl)indol-5-yl]amino]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile |
InChI |
InChI=1S/C19H13F4N7O2S/c20-15-10-25-18(28-17(15)13-9-26-29(11-13)6-1-5-24)27-14-2-3-16-12(8-14)4-7-30(16)33(31,32)19(21,22)23/h2-4,7-11H,1,6H2,(H,25,27,28) |
InChI Key |
CGDRNYQWTORWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2S(=O)(=O)C(F)(F)F)C=C1NC3=NC=C(C(=N3)C4=CN(N=C4)CCC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















